Pyrimidine, 4-hydrazinyl-2-(2-thienyl)-

Overview

Description

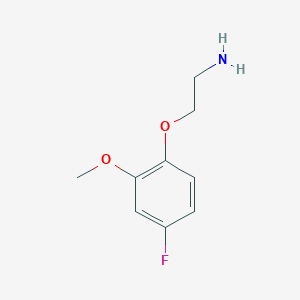

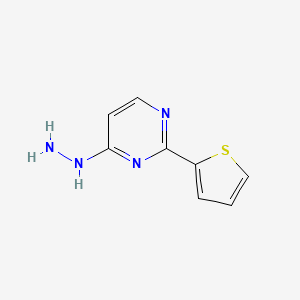

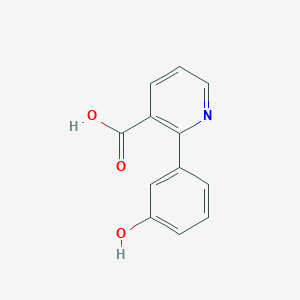

Pyrimidine, 4-hydrazinyl-2-(2-thienyl)- is a heterocyclic organic compound with the molecular formula C8H8N4S. It is related to pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

Research developments in the syntheses of pyrimidines have been reported . Numerous methods for the synthesis of pyrimidines are described, including the interaction of pyrrolopyrimidinehydrazide and o-fluorobenzaldehyde . Other methods involve the use of organolithium reagents .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using computational tools . Quantum and chemical parameters were calculated and molecular electrostatic surface potential (MEP) was studied which predicted the highly electronic sites around the compounds .Chemical Reactions Analysis

Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis

The molecular weight of Pyrimidine, 4-hydrazinyl-2-(2-thienyl)- is 192.24 g/mol.Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of new thienopyrimidine derivatives have attracted significant interest due to their promising biological activities. For instance, Ahmed et al. (2020) synthesized new polycyclic compounds from 4-chloro-9-phenyl-N-(p-tolyl)pyrimido[5',4':4,5]thieno[3,2-d][1,2,3]triazin-7-amine, which after reacting with hydrazine hydrate, led to various derivatives. These compounds were structurally confirmed using spectral and elemental analysis techniques (Ahmed et al., 2020). Similarly, Hossain and Bhuiyan (2009) prepared thieno and furopyrimidine derivatives, showcasing the versatile approaches in synthesizing these compounds and confirming their structures through spectral data (Hossain & Bhuiyan, 2009).

Biological Activities

The primary focus on the biological activities of thienopyrimidine derivatives highlights their antimicrobial and antiproliferative potential. The study by Ahmed et al. (2020) revealed that some of the synthesized compounds exhibited significant antimicrobial activity, with one compound displaying exceptional effectiveness against various bacterial and fungal strains (Ahmed et al., 2020). Another study by Liu et al. (2019) demonstrated the antiproliferative activity of a specific thienopyrimidine derivative, which showed effective inhibition on the proliferation of multiple cancer cell lines, suggesting its potential as an antitumor agent (Liu et al., 2019).

Mechanistic Insights and Structural Analysis

Research has also focused on providing mechanistic insights and structural analysis of thienopyrimidine derivatives. Shyyka et al. (2018) investigated the behavior of several hydrazines in the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, offering valuable information on the structural determination and mechanistic pathways of these reactions (Shyyka et al., 2018).

Antimicrobial and Antitumor Applications

Several studies have synthesized thienopyrimidine derivatives and evaluated their antimicrobial and antitumor activities. The research by Zhu et al. (2012) on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives showed moderate to significant cytotoxic activities against cancer cell lines, with some compounds exhibiting higher potency than positive controls (Zhu et al., 2012).

Mechanism of Action

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Research developments suggest that pyrimidines have potential in the development of new anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

(2-thiophen-2-ylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-7-3-4-10-8(11-7)6-2-1-5-13-6/h1-5H,9H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGXZILHFBWFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094469.png)

![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)

![tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B3094502.png)